3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide 3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19991597
InChI: InChI=1S/C18H13N5O2S/c1-23-17(25)13-7-3-2-6-12(13)15(22-23)16(24)21-18-20-14(10-26-18)11-5-4-8-19-9-11/h2-10H,1H3,(H,20,21,24)
SMILES:
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol

3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide

CAS No.:

Cat. No.: VC19991597

Molecular Formula: C18H13N5O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide -

Specification

Molecular Formula C18H13N5O2S
Molecular Weight 363.4 g/mol
IUPAC Name 3-methyl-4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide
Standard InChI InChI=1S/C18H13N5O2S/c1-23-17(25)13-7-3-2-6-12(13)15(22-23)16(24)21-18-20-14(10-26-18)11-5-4-8-19-9-11/h2-10H,1H3,(H,20,21,24)
Standard InChI Key OULVTWOBPVKPFL-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

Chemical Characterization and Structural Insights

Molecular Identity and Physicochemical Properties

The compound’s structural uniqueness arises from its fusion of three distinct heterocyclic systems:

  • Phthalazine: A bicyclic structure with two nitrogen atoms at positions 1 and 2.

  • Thiazole: A five-membered ring containing sulfur and nitrogen, substituted at position 4 with a pyridin-3-yl group.

  • Carboxamide: A functional group linking the phthalazine and thiazole moieties.

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC18H13N5O2S\text{C}_{18}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight363.4 g/mol
IUPAC Name3-methyl-4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide
Canonical SMILESCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIKeyOULVTWOBPVKPFL-UHFFFAOYSA-N

The pyridine and thiazole groups contribute to its potential for π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Synthetic Pathways and Optimization

Reaction Design and Starting Materials

Synthesis typically begins with phthalic anhydride derivatives and functionalized amines. A proposed multistep route involves:

  • Formation of the phthalazine core: Cyclocondensation of phthalic anhydride with methylhydrazine under reflux conditions.

  • Carboxamide linkage: Coupling the phthalazine intermediate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine using carbodiimide-based activating agents.

Critical parameters for yield optimization:

  • Solvent selection: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of aromatic intermediates.

  • Temperature control: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.

  • Catalysis: Palladium-based catalysts may facilitate Suzuki-Miyaura couplings for pyridine-thiazole assembly.

Purification and Yield Challenges

Crude products often require chromatographic purification (silica gel, eluent: ethyl acetate/hexane mixtures). Reported yields range from 45–65%, with losses attributed to:

  • Steric hindrance during cyclization steps.

  • Competing side reactions at the electron-rich thiazole nitrogen.

Analytical Validation Strategies

Structural Confirmation Techniques

  • High-Resolution Mass Spectrometry (HRMS):

    • Expected molecular ion: [M+H]⁺ at m/z 364.397.

    • Fragmentation pattern analysis confirms the loss of CO (Δm/z=28\Delta m/z = -28) from the carboxamide group .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Key signals include:

      • δ 8.8 ppm (s, 1H, pyridine H-2).

      • δ 2.3 ppm (s, 3H, methyl group on phthalazine).

    • ¹³C NMR: Carbonyl carbons appear at δ 165–175 ppm .

  • X-ray Crystallography:

    • Single-crystal analysis (if available) reveals dihedral angles between the phthalazine and thiazole planes (~35°), impacting molecular packing .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Highlights
VC19991597Phthalazine-thiazole-pyridineKinase inhibition (predicted)
STL243242Benzothiazole replacementEnhanced CYP450 inhibition
EiM08-24077Carboxamide → sulfonamideImproved aqueous solubility

The methyl group at position 3 of the phthalazine ring in VC19991597 may confer metabolic stability compared to unmethylated analogs .

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